1-Benzofuran-2-carbohydrazide: Structural Dynamics, Rational Synthesis, and Applications in Metallopharmacology
1-Benzofuran-2-carbohydrazide: Structural Dynamics, Rational Synthesis, and Applications in Metallopharmacology
Executive Summary
In the landscape of modern medicinal chemistry, the benzofuran scaffold represents a privileged structure due to its profound physiological and chemotherapeutic properties[1]. Specifically, 1-Benzofuran-2-carbohydrazide (CAS 42974-19-6) has emerged as a critical pharmacophore and highly versatile intermediate[2]. By combining the lipophilic, aromatic benzofuran ring with a hydrogen-bonding carbohydrazide moiety, this compound serves as an ideal precursor for synthesizing Schiff base ligands and transition metal complexes[3]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its coordination chemistry and biological efficacy in drug development.
Physicochemical Profiling & Structural Elucidation
The structural architecture of 1-Benzofuran-2-carbohydrazide (
To ensure rigorous analytical validation during synthesis, the following spectral and physicochemical baselines must be met:
Table 1: Physicochemical and Spectral Properties
| Parameter | Value / Specification |
|---|---|
| CAS Number | 42974-19-6[2] |
| Molecular Formula | C9H8N2O2[2] |
| Appearance | White spongy solid (recrystallized from EtOH)[1] |
| Melting Point | 174 ºC[1] |
| IR (KBr, cm⁻¹) | 3324, 3178 (NH/NH₂ stretch); 1660 (C=O amide I); 1546 (Amide II)[1] |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 10.01 (s, 1H, NH-CO); 7.30–7.74 (m, Ar-H); 7.49 (s, 1H, Furan-H); 4.56 (bs, 2H, NH₂)[1] |
| Mass Spectrometry (EIMS) | m/z 177[M+H]⁺[1] |
Rational Synthesis: A Self-Validating Protocol
The synthesis of 1-Benzofuran-2-carbohydrazide requires precise control over alkylation and subsequent nucleophilic acyl substitution. The following protocol is engineered for high yield and high purity, incorporating mechanistic causality for each reagent choice[1].
Step-by-Step Methodology
Phase 1: Synthesis of Ethyl Benzofuran-2-carboxylate
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Reaction Setup: Dissolve salicylaldehyde (0.1 mol) in a suitable polar aprotic solvent (e.g., DMF or acetone) containing anhydrous
(basic catalyst)[6]. -
Alkylation: Slowly add ethyl bromoacetate (0.1 mol) to the mixture.
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Catalysis (The Causality): Introduce a catalytic amount of Potassium Iodide (KI). Why? KI triggers a Finkelstein reaction, converting ethyl bromoacetate into ethyl iodoacetate in situ. Iodine is a superior leaving group, which drastically accelerates the nucleophilic attack by the phenoxide ion, ensuring complete O-alkylation[1].
-
Cyclization & Isolation: Stir for 20 minutes. Discharge the resulting solution into crushed ice. The sudden drop in solubility forces the precipitation of the intermediate. Filter and recrystallize from ethanol[1].
Phase 2: Hydrazinolysis 5. Reagent Mixing: Dissolve the purified ethyl benzofuran-2-carboxylate (0.1 mol) in absolute ethanol. Add hydrazine hydrate (0.12 mol, slight excess to prevent di-acylation)[1]. 6. Acid Catalysis (The Causality): Add two drops of glacial acetic acid. Why? The mild acid protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the terminal nitrogen of hydrazine[1]. 7. Reflux & Crystallization: Reflux the mixture for 3 hours. Cool to room temperature to allow the 1-Benzofuran-2-carbohydrazide to crystallize as a white spongy solid. Filter and dry[1].
Fig 1: Step-by-step synthetic workflow of 1-Benzofuran-2-carbohydrazide.
Coordination Chemistry & Schiff Base Derivatization
In drug development, 1-Benzofuran-2-carbohydrazide is rarely the final drug candidate; rather, it is a building block. By condensing the primary amine of the carbohydrazide with various aromatic aldehydes, researchers generate hydrazone Schiff bases (R-CO-NH-N=CH-R')[1].
These Schiff bases act as powerful bidentate (O, N) or tridentate ligands for transition metals like Co(II), Ni(II), Cu(II), and Zn(II)[5]. The stoichiometry of these complexes is typically 1:2 (Metal:Ligand), forming stable, non-electrolytic octahedral geometries[1].
Fig 2: Schiff base formation and transition metal coordination pathway.
Biological Efficacy & Mechanism of Action
The derivatization of 1-Benzofuran-2-carbohydrazide into metal complexes significantly amplifies its biological activity[5]. This phenomenon is explained by Overtone's concept of cell permeability and Tweedy's chelation theory . Chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (oxygen and nitrogen) and promoting π-electron delocalization over the chelate ring[3]. This drastically increases the lipophilicity of the complex, allowing it to easily penetrate the lipid bilayer of bacterial and mycobacterial cell membranes, where it disrupts enzymatic functions and DNA synthesis[5].
Table 2: Antimicrobial & Anti-Tubercular Efficacy of Derivatives
| Compound Class | Target Organism | Efficacy / MIC | Mechanistic Note |
|---|---|---|---|
| Hydrazone Ligand (3b) | Mycobacterium tuberculosis | MIC = 1.6 μg/mL[1] | Highly potent disruption of mycobacterial cell wall synthesis. |
| Cu(II) Schiff Base Complex | Escherichia coli (Gram -) | High Activity[5] | Enhanced lipophilicity leads to rapid membrane penetration. |
| Ni(II) Schiff Base Complex | Staphylococcus aureus (Gram +) | Moderate Activity[5] | Intracellular metal toxicity and enzymatic blockade. |
The exceptional anti-tubercular activity (MIC of 1.6 μg/mL) of specific hydrazone derivatives highlights the critical importance of the 1-Benzofuran-2-carbohydrazide starting material in the ongoing fight against multi-drug resistant tuberculosis (MDR-TB)[1].
References
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Der Pharma Chemica - Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide. Available at: [Link]
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Zenodo - Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Available at: [Link]
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SciSpace - Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schiff Bases. Available at: [Link]
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ResearchGate - Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Available at: [Link]
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ResearchGate - Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. Available at: [Link]
